molecular formula C15H20N2O3 B6132647 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide

2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide

Cat. No. B6132647
M. Wt: 276.33 g/mol
InChI Key: GPNVEZHLWWUJIC-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide, also known as MPX or MPX-004, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide also appears to interact with several receptors, including the sigma-1 receptor and the D3 dopamine receptor.
Biochemical and Physiological Effects:
2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to have several biochemical and physiological effects, including antidepressant, anxiolytic, and anti-addictive effects. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has also been shown to increase neurotrophic factors, which may contribute to its neuroprotective effects. Additionally, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various conditions, including neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide also has several limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide research, including the development of new drugs based on 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide, the investigation of its potential as a therapeutic agent for various conditions, including neurodegenerative diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to optimize the synthesis and handling of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide and to investigate its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is a synthetic compound with potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has several advantages for lab experiments, including its high potency and selectivity, but also has several limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling. Further research is needed to fully elucidate the mechanism of action of 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide and to investigate its safety and efficacy in human clinical trials.

Synthesis Methods

2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is synthesized through a multi-step process that involves the reaction of 2-methoxyacetophenone with pyrrolidine and subsequent reaction with ethyl chloroacetate. The resulting compound is then subjected to a series of reactions, including reduction, hydrolysis, and condensation, to yield 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide.

Scientific Research Applications

2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In pharmacology, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been investigated for its potential as a therapeutic agent for various conditions, including depression, anxiety, and addiction. In drug discovery, 2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-methoxy-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-11-14(18)16-13-9-15(19)17(10-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNVEZHLWWUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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